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Compound of Interest

Compound Name:
CEF8, Influenza Virus NP (383-

391)

Cat. No.: B2424107 Get Quote

An In-Depth Technical Guide to the MHC Class I Presentation of an Immunodominant CEF

Peptide

Disclaimer: The term "CEF8 peptide" is not a standardized identifier in publicly available

literature. The "CEF pool" is a well-known mixture of immunodominant peptides from

Cytomegalovirus, Epstein-Barr virus, and Influenza virus used as a positive control for CD8+ T-

cell activation assays. This guide will focus on the most extensively characterized and

immunodominant HLA-A*02:01-restricted peptide from this pool: the Influenza A virus Matrix

Protein 1 (M1) epitope, amino acid positions 58-66. This peptide is a quintessential component

of CEF pools and serves as a model for MHC class I presentation studies.

Introduction
The presentation of viral peptides by Major Histocompatibility Complex (MHC) class I

molecules is a cornerstone of the adaptive immune response, enabling the detection and

elimination of infected cells by CD8+ cytotoxic T lymphocytes (CTLs). Understanding the

precise mechanisms of presentation for immunodominant epitopes is critical for the

development of vaccines and T-cell-based immunotherapies. This guide provides a detailed

technical overview of the MHC class I presentation of the highly conserved and

immunodominant Influenza A M1 protein epitope (58-66), a key component of the CEF peptide

pool.
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The Influenza M158-66 peptide is a primary target of the anti-influenza CTL response in

individuals expressing the HLA-A*02:01 allele, which is prevalent in approximately half of the

human population.[1][2] Its high degree of conservation across influenza strains makes it a

valuable subject in vaccine research.[3][4]

Characteristic Description

Peptide Name Influenza A Matrix Protein 1 (58-66)

Sequence GILGFVFTL

Origin Influenza A Virus, Matrix Protein 1 (M1)[3]

Length 9 amino acids

Primary MHC Restriction HLA-A02:01[2][4]

Degenerate Restriction
Also reported to be presented by HLA-C08

alleles[1][4]

The Canonical MHC Class I Antigen Presentation
Pathway
The presentation of endogenous viral peptides like Influenza M158-66 follows a well-defined

intracellular pathway. This process ensures that a representative sample of the cell's internal

protein content is continuously displayed on its surface for surveillance by the immune system.

Protein Production & Degradation: Following infection, viral proteins, such as the Influenza

M1 protein, are synthesized in the cytoplasm of the host cell. As these proteins are

processed or turn over, they are targeted for degradation by the proteasome, a multicatalytic

protease complex. The proteasome cleaves these proteins into smaller peptide fragments,

typically 8-10 amino acids in length.[4]

Peptide Transport: The resulting peptides are transported from the cytoplasm into the lumen

of the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing

(TAP).
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MHC Class I Assembly and Peptide Loading: Within the ER, newly synthesized MHC class I

heavy chains associate with β2-microglobulin (β2m). This heterodimer is held in a peptide-

receptive state by a collection of chaperones known as the peptide-loading complex (PLC),

which includes TAP. Peptides transported into the ER can then bind to the peptide-binding

groove of the MHC class I molecule.

Complex Stabilization and Transport: The binding of a suitable peptide, such as GILGFVFTL,

stabilizes the MHC class I molecule. This stable peptide-MHC (pMHC) complex is then

released from the PLC and transported from the ER, through the Golgi apparatus, to the cell

surface.

T-Cell Recognition: On the cell surface, the pMHC complex is displayed for surveillance by

CD8+ T cells. A T cell with a T-Cell Receptor (TCR) that specifically recognizes the unique

conformation of the GILGFVFTL-HLA-A*02:01 complex will become activated, leading to the

proliferation and differentiation of these T cells into cytotoxic effectors that can kill the

infected cell.
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Figure 1. MHC Class I Antigen Presentation Pathway for Viral Peptides.

Quantitative Data for Influenza M158-66
Presentation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b2424107?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2424107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The interaction between the GILGFVFTL peptide and the HLA-A*02:01 molecule is a critical

determinant of its immunogenicity. This interaction can be quantified through biophysical and

cellular assays.

Parameter Value Method Significance

Thermal Stability (Td) 64.5°C Circular Dichroism

Measures the stability

of the pMHC complex.

A higher Td indicates

a more stable

complex, which

generally correlates

with better antigen

presentation.[1]

CTL Response

Frequency (HLA-A2+

donors)

Detected in 100%

(8/8) of donors

Intracellular Cytokine

Staining

Shows the peptide is

immunodominant,

consistently eliciting a

T-cell response in

individuals with the

appropriate HLA type

after viral exposure.[2]

CD107a/IFN-γ

Expression (% of

CD8+)

1.2% to >5%
Intracellular Cytokine

Staining

Quantifies the

functional response

(degranulation and

cytokine production)

of specific CD8+ T

cells upon peptide

stimulation.[1]

Key Experimental Protocols
The study of MHC class I presentation relies on a set of robust cellular immunology assays.

Below are detailed protocols for three fundamental techniques used to characterize the

presentation and recognition of the GILGFVFTL peptide.

T2 Assay for Peptide-MHC Binding Affinity
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This assay measures the ability of an exogenous peptide to bind to and stabilize empty MHC

class I molecules on the surface of T2 cells. T2 cells are deficient in TAP, meaning they cannot

load endogenous peptides onto their HLA-A*02:01 molecules, resulting in unstable, empty

molecules that are rapidly internalized.[5][6] Exogenous binding peptides rescue and stabilize

these molecules on the surface, which can be quantified by flow cytometry.

Methodology:

Cell Preparation: Culture T2 cells (which express HLA-A*02:01 but are TAP-deficient) in

appropriate media. Harvest and wash the cells, resuspending them at a concentration of 1 x

106 cells/mL in serum-free media.

Peptide Pulsing: Prepare serial dilutions of the GILGFVFTL peptide (e.g., from 100 µM down

to 0.1 µM). Include a high-affinity known binder as a positive control and a non-binding

peptide or no peptide as a negative control.[5]

Incubation: Add 100 µL of the T2 cell suspension to wells of a 96-well plate. Add 100 µL of

the peptide dilutions to the respective wells. Incubate overnight (16-18 hours) at 37°C. Some

protocols also include human β2-microglobulin to enhance stabilization.

Staining: Wash the cells to remove unbound peptide. Stain the cells with a fluorescently-

labeled monoclonal antibody specific for HLA-A2 (e.g., clone BB7.2-FITC) for 30 minutes at

4°C.

Flow Cytometry: Wash the cells again and acquire data on a flow cytometer.

Analysis: Gate on the live cell population and measure the Mean Fluorescence Intensity

(MFI) of the HLA-A2 stain. The MFI is directly proportional to the number of stabilized HLA-

A2 molecules on the cell surface and thus reflects the binding affinity of the peptide. Plot MFI

versus peptide concentration to determine the EC50 (the concentration required for 50% of

the maximal stabilizing effect).[7]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8804355/
https://pubmed.ncbi.nlm.nih.gov/7684681/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8804355/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8111684/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2424107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare T2 Cells
(1x10^6/mL)

Incubate Cells + Peptides
(18h at 37°C)

Prepare Peptide Dilutions
(GILGFVFTL, Controls)

Stain with anti-HLA-A2-FITC
Antibody

Acquire on Flow Cytometer

Analyze Mean Fluorescence
Intensity (MFI)

End

Click to download full resolution via product page

Figure 2. Experimental Workflow for the T2 Peptide Binding Assay.

ELISpot Assay for Quantifying Antigen-Specific T-Cells
The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify

the frequency of cytokine-secreting cells at the single-cell level. It is often considered a gold

standard for measuring T-cell activation.[4]

Methodology:
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Plate Preparation: Coat a 96-well PVDF membrane plate with a capture antibody specific for

the cytokine of interest (e.g., anti-human IFN-γ). Incubate overnight at 4°C.

Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A2+

donor previously exposed to influenza. Resuspend cells in culture medium.

Stimulation: Wash the coated plate and block with media. Add PBMCs to the wells (e.g., 2.5

x 105 cells/well). Add the GILGFVFTL peptide to the experimental wells at an optimal

concentration (e.g., 1-10 µg/mL). Use a mitogen (like PHA) as a positive control and media

with no peptide as a negative control.

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. During this

time, activated T cells will secrete IFN-γ, which is captured by the antibody on the membrane

immediately surrounding the cell.

Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody against

IFN-γ. After incubation and washing, add an enzyme conjugate (e.g., Streptavidin-Alkaline

Phosphatase).

Development: Wash the plate and add a substrate solution that precipitates and forms a

colored spot where the enzyme is located.

Analysis: Stop the reaction by washing with water. Once dry, count the spots using an

automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.
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Figure 3. Experimental Workflow for the ELISpot Assay.
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Intracellular Cytokine Staining (ICS) by Flow Cytometry
ICS allows for the multiparametric analysis of single cells, simultaneously identifying the

phenotype of responding T cells (e.g., CD8+) and their functional response (cytokine

production).

Methodology:

Cell Stimulation: Stimulate 1-2 x 106 PBMCs with the GILGFVFTL peptide (e.g., 1-10 µg/mL)

in a culture tube or 96-well plate. Include positive (e.g., mitogen) and negative (no peptide)

controls.

Inhibit Protein Transport: After 1-2 hours of stimulation, add a protein transport inhibitor such

as Brefeldin A or Monensin. This traps the newly synthesized cytokines within the cell.

Continue incubation for another 4-6 hours.[1]

Surface Staining: Harvest the cells and wash them. Stain the cells with fluorescently-labeled

antibodies against cell surface markers, such as anti-CD3 and anti-CD8, to identify the T-cell

populations of interest.

Fix and Permeabilize: Wash the cells, then fix them with a formaldehyde-based fixation

buffer. This cross-links the proteins and stabilizes the cell. Following fixation, permeabilize

the cell membrane using a saponin-based buffer, which creates pores allowing antibodies to

enter the cell.

Intracellular Staining: Add fluorescently-labeled antibodies specific for intracellular cytokines

(e.g., anti-IFN-γ, anti-TNF-α) diluted in the permeabilization buffer. Incubate for 30 minutes at

room temperature, protected from light.

Acquisition and Analysis: Wash the cells and resuspend them in FACS buffer. Acquire the

data on a multicolor flow cytometer. In the analysis, first gate on lymphocytes, then single

cells, then CD3+ T cells, and finally CD8+ T cells. Within the CD8+ population, quantify the

percentage of cells that are positive for IFN-γ and/or other cytokines.
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Figure 4. Experimental Workflow for Intracellular Cytokine Staining.
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Conclusion
The MHC class I presentation of the Influenza M158-66 peptide is a robust and well-

documented process, making it an exemplary model for studying antiviral immunity. The high

stability of the GILGFVFTL-HLA-A*02:01 complex and its ability to consistently elicit strong

CD8+ T-cell responses underscore its immunodominance. A thorough understanding of this

pathway and the experimental methods used to probe it are fundamental for researchers and

drug development professionals aiming to harness the power of T-cell immunity for therapeutic

benefit.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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